2,5-Dimethyl-3-(trifluoromethyl)phenol
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Overview
Description
2,5-Dimethyl-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C9H9F3O. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by methyl groups, and the hydrogen at position 3 is replaced by a trifluoromethyl group . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the trifluoromethylation of 2,5-dimethylphenol using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . Another method includes the use of trifluoromethyl sulfonic acid (CF3SO3H) as a trifluoromethylating agent in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols
Scientific Research Applications
2,5-Dimethyl-3-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound can inhibit certain enzymes and disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)phenol: Lacks the methyl groups at positions 2 and 5, leading to variations in reactivity and applications.
4-(Trifluoromethyl)phenol: The trifluoromethyl group is at a different position, affecting its chemical behavior and uses.
Uniqueness
2,5-Dimethyl-3-(trifluoromethyl)phenol is unique due to the presence of both methyl and trifluoromethyl groups, which impart distinct chemical properties such as increased stability, lipophilicity, and reactivity. These characteristics make it valuable in various applications, from chemical synthesis to potential pharmaceutical uses .
Properties
Molecular Formula |
C9H9F3O |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2,5-dimethyl-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C9H9F3O/c1-5-3-7(9(10,11)12)6(2)8(13)4-5/h3-4,13H,1-2H3 |
InChI Key |
MCNSITYPIPQHTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C)C(F)(F)F |
Origin of Product |
United States |
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